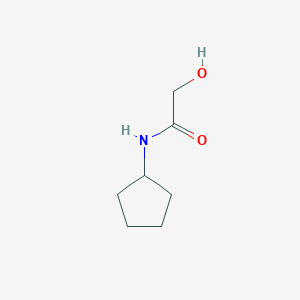

N-cyclopentyl-2-hydroxyacetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-7(10)8-6-3-1-2-4-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIIQGLGEXAKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011598-39-2 | |

| Record name | N-cyclopentyl-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-2-hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-cyclopentyl-2-hydroxyacetamide, a molecule of interest in medicinal chemistry and materials science. This document details its chemical identity, including molecular formula and weight. It further outlines a probable synthetic route, expected spectroscopic characteristics, and predicted physicochemical properties. Additionally, this guide discusses potential applications in drug development, supported by an analysis of its structural motifs, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers, synthesizing established chemical principles to inform experimental design and application development.

Chemical Identity and Molecular Structure

N-cyclopentyl-2-hydroxyacetamide is a secondary amide characterized by a cyclopentyl ring attached to the nitrogen atom and a primary alcohol functional group on the acetyl moiety.

Molecular Formula: C₇H₁₃NO₂[1][2]

Molecular Weight: 143.18 g/mol [2]

Structure:

Caption: Proposed synthesis workflow for N-cyclopentyl-2-hydroxyacetamide.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add 2-acetoxyacetyl chloride (1.05 equivalents) to the cooled solution of cyclopentylamine. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize side reactions. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (cyclopentylamine) is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-cyclopentyl-2-acetoxyacetamide.

-

Deprotection (Hydrolysis): Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol. Add an acid catalyst (e.g., a catalytic amount of HCl) or a base (e.g., sodium hydroxide solution) and stir at room temperature.

-

Purification: Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-cyclopentyl-2-hydroxyacetamide.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for N-cyclopentyl-2-hydroxyacetamide is not widely published. However, the expected spectral features can be predicted based on its molecular structure.

¹H NMR Spectroscopy:

-

Cyclopentyl Protons: A multiplet in the range of 1.4-1.8 ppm. The proton on the carbon attached to the nitrogen will likely appear as a distinct multiplet at a downfield-shifted position (around 3.8-4.2 ppm) due to the deshielding effect of the nitrogen atom.

-

Methylene Protons (-CH₂-OH): A singlet or a doublet (if coupled with the hydroxyl proton) is expected around 4.0-4.2 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.

-

Amide Proton (-NH-): A broad singlet or triplet (if coupled to the adjacent cyclopentyl proton) in the range of 6-8 ppm.

¹³C NMR Spectroscopy:

-

Cyclopentyl Carbons: Signals are expected in the aliphatic region, typically between 20-60 ppm. The carbon atom directly attached to the nitrogen will be deshielded and appear further downfield.

-

Methylene Carbon (-CH₂-OH): A signal is expected around 60-65 ppm.

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon should appear in the range of 170-175 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ for the secondary amide.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclopentyl and methylene groups.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 143.10) would be expected.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, cleavage of the amide bond, and fragmentation of the cyclopentyl ring. A prominent fragment would be expected at [M+H]⁺ with an m/z of 144.10192. [1]

Potential Applications in Drug Development

While there are no specific, documented applications of N-cyclopentyl-2-hydroxyacetamide in approved pharmaceuticals, its structural features suggest potential utility in drug discovery and development.

-

Scaffold for Bioactive Molecules: The cyclopentyl group can serve as a lipophilic moiety to enhance membrane permeability and bioavailability of drug candidates. The secondary amide and primary alcohol offer sites for further functionalization to interact with biological targets.

-

Neurological Disorders: The related compound, 2-amino-N-cyclopentylacetamide, is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders. This suggests that the core structure may be amenable to the development of CNS-active agents.

-

Enzyme Inhibition: The hydroxyacetamide moiety is a known pharmacophore in various enzyme inhibitors. For instance, hydroxamic acids, which are structurally related, are potent inhibitors of metalloproteinases. The hydroxyl group of N-cyclopentyl-2-hydroxyacetamide could potentially engage in hydrogen bonding interactions within enzyme active sites.

Safety, Handling, and Storage

Specific safety data for N-cyclopentyl-2-hydroxyacetamide is not available. Therefore, it is prudent to handle this compound with the care afforded to novel chemical entities and to follow standard laboratory safety procedures.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation. If ingested, seek immediate medical attention. If inhaled, move to fresh air.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials.

Conclusion

N-cyclopentyl-2-hydroxyacetamide is a small molecule with potential for further exploration in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and predicted analytical characteristics. While experimental data for this specific compound is limited in the public domain, the information presented herein, based on established chemical principles and data from analogous structures, offers a valuable starting point for researchers. Further experimental validation of the properties and potential applications discussed in this guide is warranted and encouraged.

References

-

PubChem. N-cyclopentyl-2-hydroxyacetamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-cyclopentyl-2-hydroxyacetamide (C7H13NO2). [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction. [Link]

- Google Patents.

-

LookChem. Cas 6053-71-0,2-cyclopentyl-2-hydroxyacetic acid. [Link]

-

PMC. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

Sources

The Strategic Role of N-Cyclopentyl-2-hydroxyacetamide in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile molecular building blocks are paramount to the successful design of novel therapeutics. Among these, N-cyclopentyl-2-hydroxyacetamide has emerged as a scaffold of significant interest, offering a unique combination of physicochemical properties that address key challenges in medicinal chemistry. This technical guide provides an in-depth analysis of N-cyclopentyl-2-hydroxyacetamide, from its fundamental properties and synthesis to its application in contemporary drug discovery, with a focus on its role in enhancing potency, optimizing pharmacokinetics, and enabling novel therapeutic strategies.

Physicochemical Properties and Structural Attributes

N-cyclopentyl-2-hydroxyacetamide (C7H13NO2) is a small molecule characterized by a cyclopentyl ring appended to a hydroxyacetamide functional group.[1][2] This seemingly simple architecture imparts a desirable balance of lipophilicity and hydrophilicity, a critical factor in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem |

| CAS Number | 1011598-39-2 | BLD Pharm[2] |

| Predicted XlogP | 0.2 | PubChemLite[1] |

| SMILES | O=C(NC1CCCC1)CO | BLD Pharm[2] |

The cyclopentyl group, a non-polar carbocycle, contributes to the molecule's lipophilicity. In drug design, the incorporation of such a moiety can enhance a compound's ability to cross cellular membranes and interact with hydrophobic pockets within biological targets.[3] This can lead to improved potency and bioavailability. The hydroxyacetamide portion, on the other hand, introduces polar functionality, which can favorably modulate solubility and provide hydrogen bonding opportunities for target engagement.

Synthesis of N-Cyclopentyl-2-hydroxyacetamide: A Step-by-Step Protocol

The synthesis of N-cyclopentyl-2-hydroxyacetamide can be efficiently achieved through the N-acylation of cyclopentylamine with a suitable 2-hydroxyacetic acid derivative. A common and effective method involves the use of an activated form of glycolic acid, such as an ester or acid chloride, to facilitate the amide bond formation. The following protocol outlines a representative synthesis.

Reaction Scheme:

Caption: A general workflow for the synthesis of N-cyclopentyl-2-hydroxyacetamide.

Experimental Protocol:

Materials:

-

Cyclopentylamine

-

Methyl glycolate (or another suitable activated glycolic acid derivative)

-

Anhydrous solvent (e.g., toluene or THF)

-

Dean-Stark apparatus (if using toluene for azeotropic water removal)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), dissolve equimolar amounts of cyclopentylamine and methyl glycolate in the chosen anhydrous solvent.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically proceeds to completion within several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-cyclopentyl-2-hydroxyacetamide.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester starting material and to favor the forward reaction towards amide formation.

-

Heat: The reaction is typically heated to overcome the activation energy for the nucleophilic acyl substitution.

-

Purification: Column chromatography is a standard and effective method for separating the desired amide product from unreacted starting materials and any byproducts.

Applications in Medicinal Chemistry: A Versatile Building Block

The utility of N-cyclopentyl-2-hydroxyacetamide as a pharmaceutical building block is underscored by its incorporation into molecules targeting a range of diseases. Its structural features can be strategically employed to optimize drug-like properties.

Enhancing Lipophilicity and Metabolic Stability

The cyclopentyl group is often introduced into drug candidates to increase their lipophilicity, which can improve their absorption and distribution characteristics. Furthermore, the cyclic nature of the cyclopentyl group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. This is a key consideration in drug design, as improved metabolic stability can lead to a longer half-life and a more favorable dosing regimen.

Case Study: Antiviral Drug Development

A notable example of the application of N-cyclopentyl-2-hydroxyacetamide is in the development of antiviral agents. A patent application (WO2024107778) describes a series of compounds containing the N-cyclopentyl-2-hydroxyacetamide moiety that exhibit inhibitory activity against the Replicase polyprotein 1ab of the 2019 novel coronavirus (2019-nCoV).

Caption: The role of the N-cyclopentyl-2-hydroxyacetamide moiety in a larger drug molecule.

In this context, the N-cyclopentyl group likely contributes to favorable interactions within a hydrophobic pocket of the viral enzyme, while the hydroxyacetamide portion can form crucial hydrogen bonds with key amino acid residues in the active site, thereby inhibiting the enzyme's function and disrupting viral replication.

Mechanism of Action and Structure-Activity Relationships (SAR)

The N-cyclopentyl-2-hydroxyacetamide moiety contributes to the overall pharmacological profile of a drug molecule through a combination of steric and electronic effects. Understanding the structure-activity relationship (SAR) is crucial for optimizing the design of new drug candidates.

The cyclopentyl ring, being a relatively rigid structure, can help to conformationally constrain the molecule, which can lead to a more favorable binding entropy upon interaction with the target protein. The hydroxyacetamide group, with its ability to act as both a hydrogen bond donor (from the hydroxyl and N-H groups) and acceptor (from the carbonyl oxygen), provides multiple points of interaction for specific and high-affinity binding.

Caption: A generalized signaling pathway illustrating the inhibitory action of a drug containing the N-cyclopentyl-2-hydroxyacetamide moiety.

Conclusion

N-cyclopentyl-2-hydroxyacetamide represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique structural features provide a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of this moiety can lead to enhanced potency, improved metabolic stability, and optimized ADME profiles. As the demand for novel and effective therapeutics continues to grow, the importance of well-characterized and strategically employed building blocks like N-cyclopentyl-2-hydroxyacetamide will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

-

PubChem. 2-cyclopentyl-N-ethyl-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. N-(Cyclopentylmethyl)-2-hydroxyacetamide. [Link]

-

ResearchGate. Synthesis of N-cyclopentyl series. [Link]

-

BindingDB. BDBM770437. [Link]

-

PubChemLite. N-cyclopentyl-2-hydroxyacetamide (C7H13NO2). [Link]

Sources

- 1. PubChemLite - N-cyclopentyl-2-hydroxyacetamide (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1011598-39-2|N-Cyclopentyl-2-hydroxyacetamide|BLD Pharm [bldpharm.com]

- 3. Cycloalkyl Groups as Building Blocks of Artificial Carbohydrate Receptors: Studies with Macrocycles Bearing Flexible Side-Arms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-cyclopentyl-2-hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N-cyclopentyl-2-hydroxyacetamide, a molecule of interest in chemical and pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from its structural analogs and the broader chemical classes to which it belongs. This guide offers insights into its identification, predicted safety profile, a plausible synthetic approach, and potential avenues for research and application.

Compound Identification and Physicochemical Properties

N-cyclopentyl-2-hydroxyacetamide is identified in the PubChem database with the Compound Identification Number (CID) 24284833.[1] This unique identifier is crucial for accurate database searches and unambiguous reference in scientific literature.

The fundamental properties of N-cyclopentyl-2-hydroxyacetamide are summarized in the table below. These are primarily computed properties from the PubChem database, providing a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| PubChem CID | 24284833 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| IUPAC Name | N-cyclopentyl-2-hydroxyacetamide | |

| SMILES | C1CCC(C1)NC(=O)CO | [1] |

| InChI | InChI=1S/C7H13NO2/c9-5-7(10)8-6-3-1-2-4-6/h6,9H,1-5H2,(H,8,10) | [1] |

| Predicted XLogP3 | -0.6 | |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 2 |

Predicted Safety Profile and Handling Precautions

| Hazard Class | Predicted Hazard | Rationale and Reference Compounds |

| Skin Corrosion/Irritation | May cause skin irritation. | N-cyclohexyl-2-hydroxyacetamide is reported to cause skin irritation.[2] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | N-cyclohexyl-2-hydroxyacetamide is reported to cause serious eye irritation.[2] |

| Acute Toxicity (Oral) | May be harmful if swallowed. | General acetamide derivatives can exhibit oral toxicity. |

| Respiratory Irritation | May cause respiratory irritation. | N-cyclohexyl-2-hydroxyacetamide is reported to potentially cause respiratory irritation.[2] |

Recommended Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is recommended.

-

Respiratory Protection: If handling as a powder or if aerosols may be generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Hypothetical Synthesis Protocol

While a specific, validated synthesis protocol for N-cyclopentyl-2-hydroxyacetamide is not documented in the reviewed literature, a plausible and common method for its preparation would be through the amidation of a glycolic acid derivative with cyclopentylamine. The following is a hypothetical, yet chemically sound, experimental protocol based on general amide synthesis principles.

Reaction Scheme:

A plausible synthetic pathway for N-cyclopentyl-2-hydroxyacetamide.

Step-by-Step Methodology:

-

Activation of Glycolic Acid:

-

To a solution of glycolic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent (1.1 eq). Common activating agents for amide coupling include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture at 0 °C for 30-60 minutes to form the activated ester intermediate.

-

-

Amide Formation:

-

To the cooled reaction mixture, slowly add a solution of cyclopentylamine (1.0 eq) in the same anhydrous solvent.

-

If an acid is generated as a byproduct (e.g., from an acid chloride), a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) should be included to neutralize it.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted amine and base, followed by a saturated aqueous sodium bicarbonate solution to remove unreacted glycolic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-cyclopentyl-2-hydroxyacetamide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Potential Applications and Research Directions

The specific biological activities and applications of N-cyclopentyl-2-hydroxyacetamide are not yet defined in the scientific literature. However, based on its structural features—a cyclopentyl group and a hydroxyacetamide moiety—several potential areas of research can be proposed.

Signaling Pathway and Mechanism of Action (Hypothetical):

The hydroxyacetamide functional group is a known zinc-binding motif present in a class of enzymes known as histone deacetylases (HDACs). HDAC inhibitors are a class of targeted anticancer agents. It is plausible that N-cyclopentyl-2-hydroxyacetamide could be investigated for similar activities.

Hypothetical mechanism of action targeting HDACs.

Potential Research Areas:

-

Oncology: Given the presence of the hydroxyacetamide group, a primary area of investigation would be its potential as an HDAC inhibitor for cancer therapy.

-

Neuroscience: Some N-substituted amides have shown activity in the central nervous system. The lipophilic cyclopentyl group may facilitate crossing the blood-brain barrier, making it a candidate for neurological drug discovery.

-

Agrochemicals: Acetamide derivatives are also explored in the development of herbicides and fungicides.

Conclusion

N-cyclopentyl-2-hydroxyacetamide (PubChem CID: 24284833) is a small molecule with potential for further scientific exploration. While direct experimental data is currently scarce, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthetic protocol offers a starting point for its chemical synthesis, and the discussion on potential applications aims to stimulate further research into its biological activities. As with any novel compound, all handling and experimental work should be conducted with appropriate safety precautions.

References

-

PubChem. N-cyclopentyl-2-hydroxyacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-cyclohexyl-2-hydroxyacetamide. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

recrystallization solvent systems for N-cyclopentyl-2-hydroxyacetamide

An Application Note from the Office of the Senior Application Scientist

Topic: Optimized Recrystallization Protocols for N-cyclopentyl-2-hydroxyacetamide

Abstract

This technical guide provides a detailed examination of recrystallization solvent systems and protocols for the purification of N-cyclopentyl-2-hydroxyacetamide. Recognizing the compound's amphiphilic nature, stemming from its polar hydroxyl and secondary amide groups alongside a nonpolar cyclopentyl moiety, this document outlines systematic approaches for selecting optimal single-solvent and two-solvent systems. The protocols are designed to be robust and self-validating, offering researchers in pharmaceutical development and organic synthesis a comprehensive resource for obtaining high-purity N-cyclopentyl-2-hydroxyacetamide. The causality behind experimental choices, troubleshooting common issues, and essential safety precautions are discussed in depth.

Introduction: The Rationale for Recrystallization

N-cyclopentyl-2-hydroxyacetamide (C₇H₁₃NO₂) is a secondary amide featuring both hydrogen bond donating and accepting capabilities, making it a molecule of interest in medicinal chemistry and materials science.[1] The purity of such compounds is paramount for accurate downstream applications, including pharmacological screening and mechanistic studies. Recrystallization remains a powerful and cost-effective purification technique for crystalline solids, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[2][3]

The selection of an appropriate solvent system is the most critical factor for successful recrystallization.[4] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for maximal recovery of the purified product upon cooling.[4] For N-cyclopentyl-2-hydroxyacetamide, the molecular structure dictates the choice of solvent. The polar amide and hydroxyl groups suggest solubility in polar solvents, while the nonpolar cyclopentyl ring implies some affinity for less polar environments. This balance is key to identifying a system that provides a steep solubility curve.

Physicochemical Profile and Solvent System Selection

The principle of "like dissolves like" is the foundational concept for solvent selection.[2] N-cyclopentyl-2-hydroxyacetamide possesses:

-

A Secondary Amide Group (-CONH-): Capable of both hydrogen bond donation and acceptance, contributing significantly to the molecule's polarity. Amides generally recrystallize well.[5][6]

-

A Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.

-

A Cyclopentyl Group: A nonpolar, aliphatic moiety that reduces the molecule's overall polarity compared to a smaller analogue like glycolamide.[7]

This structural combination suggests that moderately polar solvents are excellent starting points. Very nonpolar solvents (e.g., hexane) will likely be poor solvents, while highly polar solvents (e.g., water, methanol) may dissolve the compound too readily even at low temperatures, leading to poor recovery.

Table 1: Candidate Solvent Systems for N-cyclopentyl-2-hydroxyacetamide

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Expected Role & Rationale |

| Isopropanol | 82.4 | 19.9 | Primary Candidate (Single Solvent): Moderately polar protic solvent. Its polarity should effectively dissolve the compound when hot, with a significant drop in solubility upon cooling. |

| Ethyl Acetate | 77.1 | 6.0 | Primary Candidate (Single Solvent): A moderately polar aprotic solvent. The ester group can interact with the solute, but it is less polar than alcohols, potentially offering a steep solubility curve.[8] |

| Acetonitrile | 81.6 | 36.6 | Primary Candidate (Single Solvent): A polar aprotic solvent often cited as effective for amide recrystallization.[6] |

| Water | 100.0 | 80.1 | Possible Co-Solvent (Anti-Solvent): High polarity may lead to high solubility even when cold. Best used in a two-solvent system with a miscible organic solvent like acetone or isopropanol. |

| Toluene | 110.6 | 2.4 | Anti-Solvent Candidate: A nonpolar aromatic solvent. Unlikely to dissolve the compound on its own but can be used as an anti-solvent with a more polar primary solvent like ethyl acetate. |

| Heptane/Hexane | 98.0 / 69.0 | ~1.9 | Anti-Solvent Candidate: Very nonpolar solvents. Excellent for use as anti-solvents to induce precipitation from more polar solutions.[8] |

| Acetone | 56.1 | 21.0 | Solvent for Two-Solvent System: A polar aprotic solvent that is miscible with both polar (water) and nonpolar (heptane) co-solvents, making it a versatile choice.[9] |

Experimental Protocols

The following protocols provide step-by-step methodologies for the purification of N-cyclopentyl-2-hydroxyacetamide. Preliminary small-scale solubility tests are always recommended to confirm the choices in Table 1 before committing a large quantity of material.

Protocol 3.1: Single-Solvent Recrystallization (e.g., using Isopropanol)

This method is ideal when a single solvent provides a steep solubility gradient as a function of temperature.

Methodology:

-

Dissolution: Place the crude N-cyclopentyl-2-hydroxyacetamide in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate, using a stirring bar for even heating.

-

Achieve Saturation: Continue adding small portions of hot isopropanol just until all the solid dissolves completely. Adding excess solvent will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This involves pouring the hot, saturated solution through a fluted filter paper into a pre-heated clean flask.

-

Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3.2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when no single solvent has an ideal solubility profile. It uses a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble, provided the two solvents are miscible.[10][11] A common pair would be Acetone (solvent) and Heptane (anti-solvent).

Methodology:

-

Dissolution: Dissolve the crude N-cyclopentyl-2-hydroxyacetamide in the minimum required amount of boiling acetone in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (heptane) dropwise with swirling. Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (the point of saturation).

-

Re-solubilization: Add a few drops of the hot solvent (acetone) to just redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at that temperature.

-

Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Ice Bath Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold anti-solvent (heptane) or a pre-chilled mixture rich in the anti-solvent.

-

Drying: Dry the purified crystals as described in Protocol 3.1.

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated; The rate of cooling is too fast. | Lower the temperature at which the solution is saturated by adding more solvent. Re-heat to dissolve the oil, then cool much more slowly. Consider a different solvent with a lower boiling point. |

| No Crystals Form | Too much solvent was used; The solution is not saturated; The compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still do not form, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a seed crystal from a previous batch if available. |

| Low Recovery | Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent crystallization. |

| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | Before the slow cooling step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |

Safety Precautions

All recrystallization procedures should be performed in a well-ventilated fume hood.

-

Solvent Handling: Organic solvents are flammable and may be toxic. Avoid open flames and use a hot plate for heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Pressure: Never heat a sealed container (e.g., a capped Erlenmeyer flask) as pressure can build up and cause an explosion.

-

Vacuum Filtration: Ensure the filtration flask is made of heavy-walled glass and is free from cracks to prevent implosion under vacuum.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively and safely purify N-cyclopentyl-2-hydroxyacetamide to a high degree of purity, ensuring the reliability of subsequent scientific investigations.

References

-

PubChem. 2-cyclopentyl-N-ethyl-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-cyclopentyl-2-hydroxyacetamide. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. N-(Cyclopentylmethyl)-2-hydroxyacetamide. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

-

University of California, Davis. Recrystallization1. [Link]

-

University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]

-

LookChem. 2-cyclopentyl-2-hydroxyacetic acid. [Link]

-

Scribd. Recrystallization Techniques Explained. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Su, Y.-C., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs. [Link]

-

Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

-

Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide. [Link]

-

Institute for Basic Science. (2014). Tandem Synthesis of Amides and Secondary Amines from Esters with Primary Amines under Solvent-Free Conditions. [Link]

-

Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

- Google Patents. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone.

-

PrepChem.com. Preparation of 2-(5-hydroxypentyl)cyclopentanone/2-(5-acetoxypentyl)-cyclopentanone. [Link]

-

Gaylord Chemical. Solvent Miscibility Chart. [Link]

-

Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone. [Link]

-

SciSpace. Selection of solvents based on Hansen solubility parameters for calix[5]arene acetic-acid derivatives as extractants of metal ions. [Link]

Sources

- 1. PubChemLite - N-cyclopentyl-2-hydroxyacetamide (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. 羟基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. csustan.edu [csustan.edu]

- 10. 溶剂混溶性表 [sigmaaldrich.cn]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with N-cyclopentyl-2-hydroxyacetamide in Water

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-cyclopentyl-2-hydroxyacetamide in aqueous media. This document provides a comprehensive, question-and-answer-based approach to understanding and overcoming these issues, grounded in established physicochemical principles and field-proven laboratory techniques.

I. Fundamentals: Understanding the Solubility Profile of N-cyclopentyl-2-hydroxyacetamide

Q1: What are the key physicochemical properties of N-cyclopentyl-2-hydroxyacetamide that influence its water solubility?

Table 1: Predicted Physicochemical Properties of N-cyclopentyl-2-hydroxyacetamide

| Property | Predicted Value | Rationale and Impact on Solubility |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.19 g/mol | A relatively low molecular weight is generally favorable for solubility. |

| Aqueous Solubility | Moderately Soluble | The presence of hydrogen bond donors and acceptors (amide and hydroxyl groups) enhances water solubility, but the non-polar cyclopentyl group limits it. |

| XLogP | 0.2 | This value suggests a near-equal preference for octanol and water, indicating moderate lipophilicity and that the compound is not excessively hydrophobic. |

| pKa (acidic) | ~17 | The N-H proton of the secondary amide is very weakly acidic and will not deprotonate under typical aqueous conditions.[1][2][3] |

| pKa (basic) | ~ -0.5 | The amide carbonyl oxygen is very weakly basic and will only be protonated under very strong acidic conditions.[2][4] |

| Melting Point | Moderately High | A higher melting point can correlate with lower solubility due to stronger crystal lattice energy that needs to be overcome by solvation. |

Predicted values are generated based on computational models and comparison with analogous structures. For critical applications, experimental determination is recommended.

Q2: How do the functional groups of N-cyclopentyl-2-hydroxyacetamide contribute to its solubility?

A2: The solubility of N-cyclopentyl-2-hydroxyacetamide is a "push-pull" story between its different parts:

-

The Hydrophilic "Solubilizing" Groups:

-

2-Hydroxy (-OH) group: This group is an excellent hydrogen bond donor and acceptor, readily interacting with water molecules.

-

Acetamide (-C(O)NH-) group: The secondary amide is also capable of hydrogen bonding. The carbonyl oxygen is a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.[3]

-

-

The Hydrophobic "Insolubilizing" Group:

-

N-cyclopentyl group: This bulky, non-polar aliphatic ring is the primary contributor to the molecule's limited water solubility. It disrupts the hydrogen-bonding network of water and has no favorable interactions with it. The larger the non-polar portion of a molecule, the lower its aqueous solubility.[5]

-

II. Troubleshooting Common Solubility Problems

This section addresses the most frequently encountered issues when attempting to dissolve N-cyclopentyl-2-hydroxyacetamide in water.

Q3: I've added N-cyclopentyl-2-hydroxyacetamide to water, and it's not dissolving. What are my initial steps?

A3: When facing initial dissolution failure, a systematic approach is key. The following flowchart outlines a recommended starting workflow.

Caption: Initial troubleshooting workflow for dissolving N-cyclopentyl-2-hydroxyacetamide.

Q4: Can I adjust the pH to improve the solubility of N-cyclopentyl-2-hydroxyacetamide?

A4: Based on its predicted pKa values, pH adjustment is unlikely to significantly enhance the solubility of N-cyclopentyl-2-hydroxyacetamide. The amide N-H is extremely weakly acidic (pKa ~17), and the carbonyl oxygen is very weakly basic (pKa ~ -0.5).[1][2][4] This means that in the typical aqueous pH range of 1-14, the molecule will remain in its neutral, un-ionized form. Significant ionization, which dramatically increases solubility, would only occur under extreme pH conditions that are generally not compatible with biological experiments.

III. Advanced Solubilization Strategies

If initial troubleshooting steps fail, the following advanced techniques can be employed.

Q5: How can I use co-solvents to dissolve N-cyclopentyl-2-hydroxyacetamide?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving compounds with non-polar regions, like the cyclopentyl group of our target molecule.[4][6]

Table 2: Recommended Co-solvents for N-cyclopentyl-2-hydroxyacetamide

| Co-solvent | Starting Concentration (% v/v) | Notes |

| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |

| Propylene Glycol (PG) | 5-20% | A common excipient in pharmaceutical formulations.[7] |

| Polyethylene Glycol 400 (PEG 400) | 5-20% | Effective for many poorly soluble compounds.[7] |

| Dimethyl Sulfoxide (DMSO) | 1-10% | A very strong solvent, but can have effects on cells and assays. Use the lowest effective concentration. |

Experimental Protocol: Co-solvent Method

-

Preparation: Weigh the desired amount of N-cyclopentyl-2-hydroxyacetamide.

-

Co-solvent Addition: Add a small volume of the chosen co-solvent (e.g., ethanol) to the solid and vortex to create a slurry or a concentrated solution.

-

Aqueous Addition: Gradually add the aqueous buffer to the co-solvent mixture while stirring vigorously.

-

Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired co-solvent percentage and compound concentration.

-

Observation: Visually inspect for a clear solution. If precipitation occurs, you may need to increase the percentage of the co-solvent.[8]

Q6: What are cyclodextrins, and can they help solubilize N-cyclopentyl-2-hydroxyacetamide?

Table 3: Suitable Cyclodextrins for N-cyclopentyl-2-hydroxyacetamide

| Cyclodextrin | Rationale for Use |

| β-Cyclodextrin (β-CD) | The cavity size is generally suitable for single aromatic or five- to six-membered aliphatic rings. However, its own water solubility is limited. |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | A modified β-CD with significantly higher aqueous solubility, making it a more effective and commonly used solubilizing agent in pharmaceutical applications.[11] |

| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Another highly soluble modified β-CD, often used in parenteral formulations. |

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

-

Molar Ratio Calculation: Determine the desired molar ratio of N-cyclopentyl-2-hydroxyacetamide to cyclodextrin (start with 1:1).

-

Cyclodextrin Slurry: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

-

Compound Addition: Add the N-cyclopentyl-2-hydroxyacetamide to the paste.

-

Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.

-

Drying: Dry the resulting solid in an oven or under vacuum.

-

Reconstitution: The resulting powder should be readily dispersible in water.

Caption: Workflow for cyclodextrin complexation via the kneading method.

Q7: When should I consider using surfactants to dissolve N-cyclopentyl-2-hydroxyacetamide?

A7: Surfactants are amphiphilic molecules that can form micelles in water above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate non-polar compounds, thereby increasing their solubility in the bulk aqueous phase.[12][13] This approach is particularly useful when co-solvents or cyclodextrins are not suitable for the experimental system.

Table 4: Recommended Surfactants for N-cyclopentyl-2-hydroxyacetamide

| Surfactant | Type | Starting Concentration (% w/v) | Notes |

| Polysorbate 20 (Tween® 20) | Non-ionic | 0.05 - 0.5% | Commonly used in biological assays. |

| Polysorbate 80 (Tween® 80) | Non-ionic | 0.05 - 0.5% | Frequently used in pharmaceutical formulations. |

| Pluronic® F-68 | Non-ionic | 0.1 - 1% | A block copolymer with good solubilizing properties and low toxicity. |

Experimental Protocol: Surfactant Solubilization

-

Surfactant Solution Preparation: Prepare a stock solution of the surfactant in the desired aqueous buffer at a concentration well above its CMC.

-

Compound Addition: Add the N-cyclopentyl-2-hydroxyacetamide to the surfactant solution.

-

Solubilization: Gently heat (if necessary) and stir or sonicate the mixture until the compound is fully dissolved.

-

Equilibration: Allow the solution to equilibrate at the desired experimental temperature.

IV. References

-

Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.

-

Wikipedia. (n.d.). Amide.

-

ChemTalk. (2023, January 26). Amide Functional Group.

-

Pearson. (2024, February 14). Rationalize the difference in pKₐ values for the two hydroxyl groups.

-

chemeurope.com. (n.d.). Amide.

-

University of Rochester. (n.d.). Acid-base properties of amides.

-

Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

-

Benchchem. (n.d.). Cyclodextrin Inclusion Complexation: Technical Support Center.

-

OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

-

Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?

-

Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz.

-

Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.

-

SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

-

SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

-

CUTM Courseware. (n.d.). Solubility Enhancement Technique.

-

Ijcrt.org. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

-

Smolecule. (2026, February). Troubleshooting Guide: Stock Solution Preparation.

-

Reddit. (2025, September 27). Why do protonation prefers amide formation ,although possiblity of hydroxyl formation?

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

-

Alfa Chemistry. (2025, April 8). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges.

-

Macs in Chemistry. (2023, March 4). Calculating molecular properties using the ChemAxon cxcalc.

-

Benchchem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.

-

YouTube. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18).

-

JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.

-

PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.

-

graphviz.org. (n.d.). User Guide — graphviz 0.21 documentation.

-

Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

-

Chemaxon. (n.d.). Calculators & Predictors.

-

Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz.

-

Slideshare. (n.d.). Cyclodextrin - Complexation + Granulation - one step.

-

Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.

-

CDD. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®.

-

openmolecules.org. (n.d.). Property Explorer.

-

Anthony Robertson. (2025, July 23). Supercharge your GraphViz.

-

ResearchGate. (2022, July 17). (PDF) General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.

-

YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).

-

PSDS. (n.d.). Propersea (Property Prediction).

-

Chemicalize. (2022). Instant Cheminformatics Solutions.

-

CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service.

-

University of Kerbala. (2023, October 15). The chemistry of amides.

-

Chemaxon Docs. (n.d.). Calculators in Playground.

-

University of Rochester. (n.d.). Table F Solubility Guidelines for Aqueous Solutions.

-

Pharmaffiliates. (n.d.). CAS No : 1849248-18-5 | Product Name : N-(Cyclopentylmethyl)-2-hydroxyacetamide.

-

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.

Sources

- 1. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. Amide Functional Group | ChemTalk [chemistrytalk.org]

- 4. Amide [chemeurope.com]

- 5. Cyclodextrin - Complexation + Granulation - one step | PPTX [slideshare.net]

- 6. Acid-base properties of amides [qorganica.es]

- 7. ijmsdr.org [ijmsdr.org]

- 8. scispace.com [scispace.com]

- 9. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. Supercharge your GraphViz [anthonywritescode.com]

- 12. jocpr.com [jocpr.com]

- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for Cyclopentyl Amide Formation

Ticket ID: #C5-AMIDE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Kinetic Profile

The Challenge: Cyclopentyl groups present a unique "Goldilocks" problem in amide coupling. The cyclopentyl ring adopts a non-planar "envelope" or "pucker" conformation, creating significantly more steric drag than linear alkyl chains (like

The Temperature Dilemma:

-

Too Low (

): The steric bulk of the cyclopentyl ring retards nucleophilic attack, leading to stalled conversion and "guanidinylation" byproducts when using uronium reagents (HATU/HBTU).[1] -

Too High (

): Promotes rapid racemization (if the acid is chiral) and thermal decomposition of sensitive activating agents (HATU/EDC).[1]

Core Directive: Temperature optimization is not a single set point; it is a function of the coupling reagent's thermal stability versus the activation energy required to overcome the cyclopentyl steric barrier.

Diagnostic Workflow: Reagent & Temperature Selection

Use this decision tree to select your starting protocol based on your specific substrate constraints.

Figure 1: Decision matrix for selecting reaction temperature and reagents. Note that HATU is strictly limited to low temperatures due to explosion/decomposition risks, whereas T3P allows for thermal drive.

Critical Parameters: Temperature vs. Reagent Stability[2][3]

The most common failure mode in cyclopentyl amide formation is heating the wrong reagent .

Table 1: Thermal Operating Limits of Coupling Agents

| Coupling Reagent | Optimal Temp Range | Max Safe Temp | Failure Mode at High Temp | Recommended For |

| HATU | Explosion Risk / Rapid hydrolysis / Guanidinylation of amine.[1] | Chiral acids; mild conditions.[1][2][3][4] | ||

| T3P (in EtOAc/DMF) | Slow hydrolysis (very stable).[1] | Sterically hindered cyclopentyl amines; Achiral acids requiring heat.[1] | ||

| EDC / HOBt | Standard couplings; water-soluble byproducts.[1][4] | |||

| Acid Chlorides | HCl elimination; decomposition of substrate.[1] | Ultra-fast coupling; robust substrates only.[1] |

Troubleshooting Guide (FAQs)

Issue 1: "I heated my HATU reaction to to push the conversion, but the yield dropped."

Diagnosis: Thermal Decomposition & Guanidinylation.[1]

Explanation: HATU is thermally unstable.[1] Above

Issue 2: "My cyclopentyl acid is chiral, and I'm seeing 15% racemization."

Diagnosis: Thermal Oxazolone Formation.[1] Explanation: The steric bulk of the cyclopentyl ring adjacent to the carbonyl forces the intermediate into a conformation that favors oxazolone formation. High temperature and strong bases (like TEA) accelerate the removal of the alpha-proton from this oxazolone, leading to racemization.[1] Resolution:

-

Lower Temperature: Run the activation at

and coupling at -

Change Base: Switch from TEA/DIPEA to Collidine or Pyridine (weaker bases reduce alpha-deprotonation).

-

Additive: Use T3P + Pyridine at

.[1] This system has the lowest reported epimerization rates for cyclic substrates.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Steric Shielding.[1][2][5] Explanation: The "envelope" conformation of the cyclopentyl ring blocks the trajectory of the incoming nucleophile. Resolution:

-

Concentration: Increase reaction concentration to 0.5 M - 1.0 M (kinetics are second-order).

-

Stoichiometry: Use 1.5 - 2.0 equivalents of the activated acid component.[1][6]

-

Protocol Shift: Use the Acid Fluoride method (Cyanuric Fluoride).[1] Acid fluorides are small, highly electrophilic, and less sensitive to steric bulk than active esters.

Standardized Protocols

Protocol A: High-Temp T3P Coupling (For Hindered/Achiral Systems)

Best for: Unreactive cyclopentyl amines or bulky acids where chirality is NOT a concern.[1]

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Cyclopentyl Amine (1.2 equiv) in EtOAc or 2-MeTHF (do not use DMF if workup is aqueous; T3P is water-soluble).[1]

-

Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).[1]

-

Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at room temperature.

-

Thermal Drive: Heat the mixture to reflux (

) for 4–12 hours. -

Workup: Cool to RT. Wash with water, then 1M HCl (to remove pyridine/amine), then sat.[1]

.-

Why this works: T3P drives the equilibrium by releasing a water-soluble byproduct and is thermally stable enough to overcome the steric barrier of the cyclopentyl ring.

-

Protocol B: Low-Temp HATU Coupling (For Chiral Retention)

Best for: Enantiopure cyclopentyl carboxylic acids.[1]

-

Pre-activation: Dissolve Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF at

. -

Base: Add Collidine (2.5 equiv) dropwise.[1] Stir at

for 5–10 minutes.-

Note: Do not stir >15 mins; the active ester can hydrolyze or rearrange.[1]

-

-

Coupling: Add Cyclopentyl Amine (1.1 equiv) dropwise.[1]

-

Reaction: Allow to warm to

(RT) . Do NOT heat. Stir for 2–4 hours. -

Quench: Dilute with EtOAc and wash with 5% LiCl (to remove DMF).

Mechanism of Thermal Failure (Racemization)[1]

Understanding why heat hurts chiral coupling is vital.[1] The diagram below illustrates the Oxazolone pathway, which is accelerated by temperature (

Figure 2: The Oxazolone Racemization Pathway.[1][2] High temperatures promote the cyclization of the activated acid into the oxazolone, which easily loses its chiral proton. Keeping the reaction cool favors the direct path to the chiral amide.

References

-

Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. (Basis for HATU instability/reactivity).[1][9]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

-

Petersson, M. J., et al. (2018).[1] "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development, 22(9), 1234–1240.[1] (Data on HATU explosion risks). [1]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jpt.com [jpt.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

minimizing side reactions in N-cyclopentyl-2-hydroxyacetamide preparation

Welcome to the technical support guide for the synthesis of N-cyclopentyl-2-hydroxyacetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side reactions during its preparation. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing N-cyclopentyl-2-hydroxyacetamide?

There are two primary, industrially relevant methods for synthesizing N-cyclopentyl-2-hydroxyacetamide:

-

Direct Amidation from an Ester: This is the most common and straightforward approach, involving the reaction of cyclopentylamine with a glycolic acid ester, typically methyl glycolate or ethyl glycolate. This reaction is often performed neat or in a suitable solvent and can be driven to completion by removing the alcohol byproduct (e.g., methanol).[1] While simple, it can require elevated temperatures, which may lead to side products.[1]

-

Peptide Coupling/Activated Carboxylic Acid Method: This route involves activating glycolic acid with a coupling agent, followed by the addition of cyclopentylamine.[][3] Common coupling agents include carbodiimides (like DCC or EDCl) or uronium salts (like HATU or HBTU).[] This method is generally milder, proceeding at lower temperatures, which can significantly reduce temperature-related side reactions.[][3] However, it is more expensive due to the cost of the coupling reagents and may require more complex workup procedures.

| Synthetic Route | Key Reagents | Typical Conditions | Pros | Cons |

| Ester Amidation | Methyl glycolate, Cyclopentylamine | 80-160°C, Neat or high-boiling solvent | Cost-effective, simple setup | High temperatures, potential for side reactions, reversible reaction[1] |

| Acid Coupling | Glycolic acid, Cyclopentylamine, Coupling Agent (e.g., EDCl, HATU), Base (e.g., DIPEA) | 0°C to Room Temperature | Mild conditions, high selectivity, reduced side products | Higher reagent cost, more complex workup, potential for reagent-based impurities |

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. The following workflow provides a logical approach to diagnosing and resolving issues encountered during the synthesis.

Caption: Main vs. Side Reaction Pathways.

Problem 3: Product Fails to Purify or Crystallize Easily

Q: My crude product is an oil, and attempts to crystallize it have failed. How can I improve its purity?

A: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Unreacted starting materials or side products, even in small amounts, can act as "crystallization inhibitors."

-

Causality: The hydroxyl and amide groups in N-cyclopentyl-2-hydroxyacetamide allow for strong hydrogen bonding, which is essential for forming a stable crystal lattice. Impurities that cannot participate in this specific bonding network will interfere with the process.

-

Recommended Actions:

-

Aqueous Workup: Perform a liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate or dichloromethane) sequentially with a dilute acid (like 1N HCl) to remove any unreacted cyclopentylamine, followed by a dilute base (like saturated sodium bicarbonate) to remove any unreacted glycolic acid. [4]Finish with a brine wash to remove residual water.

-

Column Chromatography: If a simple workup is insufficient, purification by silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution. This will separate the product from both more polar and less polar impurities.

-

Solvent Selection for Crystallization: Once the product is chromatographically pure (>98%), attempt crystallization again. Test a variety of solvent systems. Good single solvents might include ethyl acetate or isopropanol. Anti-solvent crystallization (e.g., dissolving the product in a minimal amount of a good solvent like ethyl acetate and slowly adding a poor solvent like hexanes until turbidity persists) is often very effective.

-

Detailed Experimental Protocol: Optimized Synthesis via Acid Coupling

This protocol utilizes a carbodiimide coupling agent, which is known to be effective and minimizes high-temperature side reactions.

Materials:

-

Glycolic Acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.1 eq)

-

Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Cyclopentylamine (1.05 eq) [5]* N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1N HCl, Saturated NaHCO₃, Brine

Procedure:

-

Activation: To a round-bottom flask under an inert atmosphere (N₂), add glycolic acid (1.0 eq), EDCl (1.1 eq), and HOBt (1.1 eq). Dissolve the solids in anhydrous DCM. Stir the mixture at 0°C (ice bath) for 20 minutes. This forms the activated HOBt ester.

-

Amine Addition: In a separate flask, dissolve cyclopentylamine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM.

-

Coupling Reaction: Add the amine solution dropwise to the activated acid solution at 0°C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the glycolic acid is fully consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel chromatography or crystallization as described in Problem 3.

References

- WO1993020038A1 - Selective n-acylation of amino alcohols - Google P

-

SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - European Patent Office - EP 0633875 B1. (URL: [Link])

-

Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Direct methods for α‐hydroxy amides synthesis. - ResearchGate. (URL: [Link])

-

Synthesis of methyl glycolate (MG) | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

CAS No : 1849248-18-5 | Product Name : N-(Cyclopentylmethyl)-2-hydroxyacetamide | Pharmaffiliates. (URL: [Link])

-

Methods for Hydroxamic Acid Synthesis - PMC - NIH. (URL: [Link])

-

metal-free synthesis strategies towards amide bond formation: review. (URL: [Link])

-

Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis - Semantic Scholar. (URL: [Link])

- US5631356A - Selective N-acylation of amino alcohols - Google P

-

Separation and Refining of Amino acids. (URL: [Link])

-

Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. (URL: [Link])

-

Catalytic Synthesis of Methyl Glycolate from Glyoxal Methanol Solution over Base Catalysts. (URL: [Link])

-

Glycolic Acid: Which active ingredients should it not be combined with? - Typology. (URL: [Link])

-

Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction - PMC. (URL: [Link])

-

Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin - MDPI. (URL: [Link])

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC. (URL: [Link])

-

Technical Support Information Bulletin 1217 - Peptides. (URL: [Link])

- US5733559A - Controlled release inclusion system of glycolic acid in β-cyclo-dextrin and process for the above system preparation - Google P

-

Loading factors (Z) of glycolic acid with concentration of amine in different individual diluting solvents. - ResearchGate. (URL: [Link])

- US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google P

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.